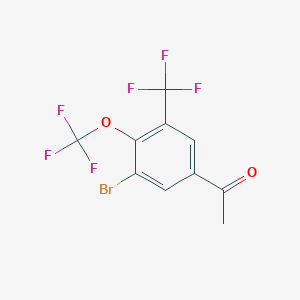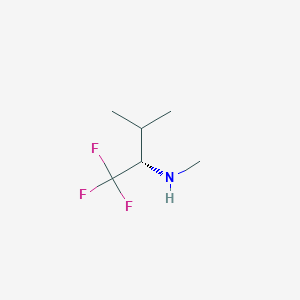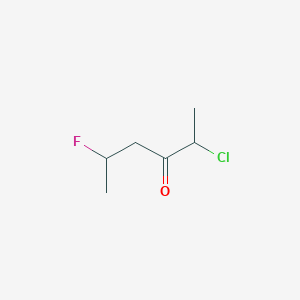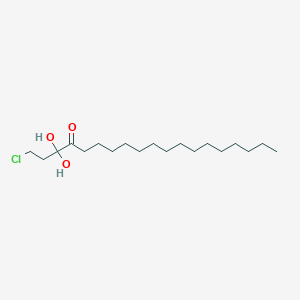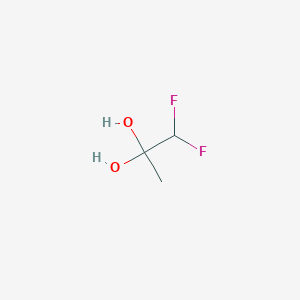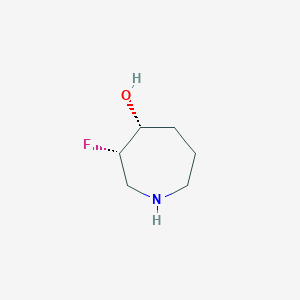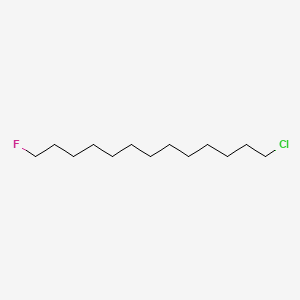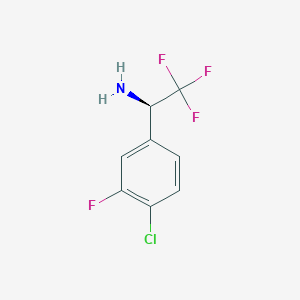
Dimethyl (2R)-2-fluorobutanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (2R)-2-fluorosuccinate is an organic compound that belongs to the class of fluorinated esters. It is characterized by the presence of a fluorine atom attached to the second carbon of the succinate backbone. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimethyl (2R)-2-fluorosuccinate can be synthesized through several methods. One common approach involves the fluorination of dimethyl succinate. This can be achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of dimethyl (2R)-2-fluorosuccinate may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl (2R)-2-fluorosuccinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Reduction: The compound can be reduced to form dimethyl (2R)-2-hydroxysuccinate using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used in anhydrous ether solvents.
Major Products:
Nucleophilic Substitution: Various substituted succinates depending on the nucleophile used.
Hydrolysis: Succinic acid and its derivatives.
Reduction: Dimethyl (2R)-2-hydroxysuccinate.
Wissenschaftliche Forschungsanwendungen
Dimethyl (2R)-2-fluorosuccinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential as a probe in biochemical assays due to its fluorine atom, which can be detected using nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of fluorinated pharmaceuticals, which often exhibit enhanced biological activity and metabolic stability.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of dimethyl (2R)-2-fluorosuccinate involves its interaction with various molecular targets. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with enzymes and receptors. In biochemical assays, the compound can act as a substrate or inhibitor, depending on the specific target and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Dimethyl succinate: Lacks the fluorine atom, resulting in different reactivity and applications.
Dimethyl (2R)-2-chlorosuccinate: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior and biological activity.
Dimethyl (2R)-2-bromosuccinate: Similar to the chlorinated derivative but with a bromine atom, which further alters its properties.
Uniqueness: Dimethyl (2R)-2-fluorosuccinate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and interactions with biological targets, making it a valuable tool in various fields of research and industry.
Eigenschaften
CAS-Nummer |
76003-45-7 |
|---|---|
Molekularformel |
C6H9FO4 |
Molekulargewicht |
164.13 g/mol |
IUPAC-Name |
dimethyl (2R)-2-fluorobutanedioate |
InChI |
InChI=1S/C6H9FO4/c1-10-5(8)3-4(7)6(9)11-2/h4H,3H2,1-2H3/t4-/m1/s1 |
InChI-Schlüssel |
PXKPHERWNIYQNN-SCSAIBSYSA-N |
Isomerische SMILES |
COC(=O)C[C@H](C(=O)OC)F |
Kanonische SMILES |
COC(=O)CC(C(=O)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-(5,6-Dimethylbenzo[d]oxazol-2-yl)-4-hydroxyphenyl)-5-nitrofuran-2-carboxamide](/img/structure/B12844527.png)
